2-Methyl-6-morpholinoquinolin-4-ol

Description

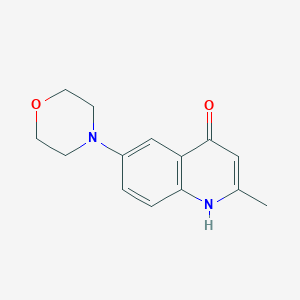

2-Methyl-6-morpholinoquinolin-4-ol is a quinoline derivative characterized by a methyl group at position 2 and a morpholino (morpholine) substituent at position 6 of the quinoline scaffold. The morpholino group, a six-membered ring containing two oxygen atoms, enhances solubility and modulates electronic properties, making this compound valuable in medicinal chemistry and material science. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor effects .

Properties

IUPAC Name |

2-methyl-6-morpholin-4-yl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-8-14(17)12-9-11(2-3-13(12)15-10)16-4-6-18-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRBNEULMWOYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-morpholinoquinolin-4-ol typically involves the reaction of 2-methylquinoline with morpholine under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-morpholinoquinolin-4-ol undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Methyl-6-morpholinoquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-morpholinoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of 2-methyl-6-morpholinoquinolin-4-ol with key analogs:

Physicochemical and Reactivity Differences

- Solubility: The morpholino group in this compound improves water solubility compared to bromo () or phenylthiourea () analogs, which are more hydrophobic .

- Electronic Effects: Morpholino’s electron-donating nature stabilizes the quinoline ring, contrasting with the electron-withdrawing bromo group in 6-bromo-2-methylquinolin-4-ol, which activates the ring for nucleophilic substitution .

- Biological Interactions: Thiourea derivatives (e.g., compound from ) exhibit strong hydrogen-bonding interactions, whereas the morpholino group may engage in dipole-dipole interactions or act as a hydrogen-bond acceptor .

Biological Activity

2-Methyl-6-morpholinoquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

The presence of the morpholine ring contributes to its pharmacological properties, making it a versatile scaffold for drug design.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study 3 | Anti-inflammatory | Reduced IL-6 levels by 40% in LPS-stimulated macrophages at a concentration of 5 µM. |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound possesses significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in a series of dilution assays, confirming its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro assays using human lung cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may serve as a chemotherapeutic agent.

- Inflammatory Response Modulation : A recent study assessed the anti-inflammatory effects in a murine model of acute lung injury, where administration of the compound resulted in reduced inflammatory markers and improved lung function metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.